2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the Thiadiazole Ring: This step involves the reaction of the quinazolinone intermediate with thiosemicarbazide under acidic conditions.
Attachment of the Piperazine Moiety: The final step involves the coupling of the thiadiazoloquinazolinone intermediate with 4-(3-methylphenyl)piperazine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one share a similar core structure and are studied for their biological activities.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole are known for their diverse biological activities and are often compared with thiadiazoloquinazolinones.
Piperazine Derivatives: Compounds such as 1-(3-chlorophenyl)piperazine are studied for their pharmacological properties and are structurally similar to the piperazine moiety in the compound.
Uniqueness
The uniqueness of 2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one lies in its combination of the quinazolinone, thiadiazole, and piperazine moieties
Properties
IUPAC Name |
2-[3-[4-(3-methylphenyl)piperazine-1-carbonyl]anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O2S/c1-18-6-4-9-21(16-18)31-12-14-32(15-13-31)24(34)19-7-5-8-20(17-19)28-26-30-33-25(35)22-10-2-3-11-23(22)29-27(33)36-26/h2-11,16-17H,12-15H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFALGYONOMOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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